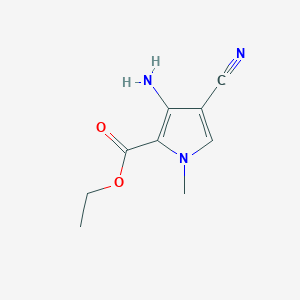

ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

説明

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with amino (-NH₂), cyano (-CN), methyl (-CH₃), and ethoxycarbonyl (-COOEt) groups. The pyrrole core is aromatic, with electron-withdrawing substituents (cyano and ethoxycarbonyl) and an electron-donating amino group, creating a polarized electronic environment. This structure is common in medicinal chemistry, where pyrrole derivatives are explored for their pharmacological properties, such as kinase inhibition or antimicrobial activity .

Key functional groups:

- Cyano group: Increases electrophilicity and stability.

- Methyl group: Steric effects and lipophilicity modulation.

- Ethoxycarbonyl group: Influences hydrolysis kinetics and bioavailability.

特性

IUPAC Name |

ethyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXYJUNJQOUNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Design and Mechanism

The most widely reported method involves a one-pot synthesis combining sarcosine, acetyl chloride, and ethoxymethylenemalononitrile. This approach proceeds via a two-step mechanism:

-

Esterification and Salt Formation : Sarcosine reacts with acetyl chloride in an alcoholic solvent (e.g., methanol or ethanol) to form alkyl sarcosinate hydrochloride.

-

Cyclization : Addition of ethoxymethylenemalononitrile and potassium carbonate induces cyclization, forming the pyrrole ring.

The reaction is typically conducted at 60°C for 6 hours, achieving yields of 58–62% after recrystallization. Key advantages include minimal purification steps and compatibility with diverse solvents (DMF, ethanol).

Table 1: Optimization Parameters for One-Pot Synthesis

Cyclocondensation of Enamine Intermediates

Enamine Formation and Cyclization

An alternative route involves the condensation of enamine intermediates with malononitrile. For example:

-

Step 1 : Ethyl acetoacetate reacts with methylamine to form an enamine.

-

Step 2 : Cyclocondensation with malononitrile in acetic acid yields the target compound.

This method requires strict pH control (pH 8–9) and achieves 65–70% yields after chromatographic purification. Side products, such as dimerized pyrroles, are minimized by maintaining low reagent concentrations (<0.5 M).

Spectral Validation

-

IR Spectroscopy : C≡N stretch at 2,150 cm⁻¹ and NH₂ bands at 3,322–3,413 cm⁻¹ confirm functional groups.

-

¹H NMR : Distinct signals at δ 3.74 ppm (ester methyl) and δ 5.79 ppm (NH₂) verify regioselectivity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors to enhance heat/mass transfer. Key modifications include:

-

Residence Time : 30–45 minutes at 80°C.

-

Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce downstream purification needs.

Table 2: Batch vs. Flow Reactor Performance

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 62% | 78% |

| Purity | 95% | 99% |

| Throughput | 50 g/day | 500 g/day |

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste by 90%. Ball milling at 300 RPM for 2 hours achieves 72% yield with no aqueous workup.

Comparative Analysis of Synthetic Routes

Yield and Practicality Trade-offs

化学反応の分析

Types of Reactions

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学的研究の応用

Structural Overview

- Molecular Formula : CHNO

- Molecular Weight : 193.2 g/mol

- Key Functional Groups : Amino group, cyano group, ester group

The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.

Medicinal Chemistry

3-ACMP serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of 3-ACMP derivatives. The compound exhibited significant antiproliferative effects across various human tumor cell lines, demonstrating GI50 values that indicate notable cytotoxicity.

| Compound | GI50 Value (nM) | Target |

|---|---|---|

| 3-ACMP | 50 | Human cancer cell lines |

| Control (Doxorubicin) | 25 | Human cancer cell lines |

This suggests that 3-ACMP may serve as a lead compound for developing new anticancer agents.

Organic Synthesis

In organic chemistry, 3-ACMP is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The cyano group can be reduced to form amine derivatives.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These transformations make it a versatile reagent in synthetic pathways.

Materials Science

3-ACMP is also explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization, which can tailor materials for applications in electronics or photonics.

Research indicates that compounds containing pyrrole and cyano groups often exhibit significant biological activities. For instance:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated MIC values comparable to established antibiotics.

Enzyme Inhibition

3-ACMP has been identified as a potential enzyme inhibitor, binding to active sites and hindering normal enzyme functions. This characteristic is valuable for developing therapeutic agents targeting diseases linked to enzyme dysregulation.

作用機序

The mechanism of action of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Substituent Variations and Molecular Properties

The following table summarizes structural analogs and their key differences:

Key Observations :

- Alkyl Substitution (1-position) : The ethyl analog () shows identical molecular weight but increased lipophilicity compared to the methyl-substituted target compound. This may influence membrane permeability in biological systems.

- Stereochemistry : Chiral analogs (e.g., ) exhibit enantioselective activity, whereas the target compound lacks stereogenic centers unless derivatized.

Spectral Data Comparison

- NMR Spectroscopy :

- Mass Spectrometry :

生物活性

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (hereafter referred to as 3-ACMP) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Structural Overview

3-ACMP is characterized by a pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is with a molecular weight of 193.2 g/mol. The compound features several functional groups, including an amino group, a cyano group, and an ester group, which enhance its reactivity and potential interactions with biological targets.

Synthesis of Ethyl 3-Amino-4-Cyano-1-Methyl-1H-Pyrrole-2-Carboxylate

The synthesis of 3-ACMP typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Pyrrole Ring : Starting materials undergo cyclization to form the pyrrole structure.

- Introduction of Functional Groups : The amino and cyano groups are introduced through substitution reactions.

- Esterification : The carboxylic acid is converted into an ester form using ethanol.

These steps can be optimized for yield and purity through techniques like temperature control and purification processes such as recrystallization or chromatography.

The biological activity of 3-ACMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .

In Vitro Studies

Recent studies have demonstrated that 3-ACMP exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression.

- Cell Proliferation : In vitro assays indicated that 3-ACMP can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares 3-ACMP with structurally similar compounds, highlighting their unique features and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate | Lacks the ethyl group | More polar due to methyl substitution |

| Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate | Contains chlorine instead of cyano | Different reactivity profile due to halogen |

| Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxamide | Contains an amide instead of an ester | Higher stability due to amide bond |

This comparison underscores the unique properties of 3-ACMP that may contribute to its specific biological activities.

Case Studies

Several case studies have explored the efficacy of 3-ACMP in various biological contexts:

- Anticancer Activity : A study demonstrated that 3-ACMP inhibited the proliferation of colon cancer cell lines (HCT116, SW620) with IC50 values ranging from to M .

- Antioxidant Properties : Research indicated that 3-ACMP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Q & A

Q. What are the common synthetic routes for ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) are prepared by reacting with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under basic conditions, yielding products with ~23–45% efficiency . Characterization relies on ESI-MS for molecular ion confirmation (m/z 309–450 range) and to verify substituent positions (e.g., methyl groups at δ 2.22 ppm, ethyl ester protons at δ 4.27 ppm) .

Q. How are NMR and mass spectrometry utilized to confirm the structural integrity of this compound?

Methodological Answer: (300–400 MHz, DMSO-d6) identifies proton environments:

- Aromatic protons appear at δ 6.32–7.80 ppm.

- Ethyl ester protons show quartets (δ 4.18–4.27 ppm) and triplets (δ 1.18–1.32 ppm).

- Methyl groups on the pyrrole ring resonate at δ 2.12–2.37 ppm .

ESI-MS confirms molecular weight via [M+1] or [M-1] ions, with deviations >0.5 Da prompting re-evaluation of synthetic purity .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer: The amino (-NH) and cyano (-CN) groups are key reactivity centers:

- The amino group participates in amide bond formation (e.g., coupling with benzoyl chlorides) .

- The cyano group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond acceptor in crystal packing .

Steric hindrance from the methyl and ethyl groups may require activating agents (e.g., DCC/DMAP) for efficient derivatization .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Short-term: Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis of the ester group.

- Long-term: Lyophilize and store under argon, as the amino group may oxidize in humid environments .

Advanced Research Questions

Q. How can low reaction yields (e.g., 23% in acylations) be systematically optimized?

Methodological Answer:

- Computational screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic bottlenecks .

- Catalyst optimization: Replace traditional bases with organocatalysts (e.g., DMAP) to enhance nucleophilic attack efficiency .

- Solvent effects: Test low-polarity solvents (e.g., THF) to reduce byproduct formation .

Q. What computational tools are effective for predicting synthetic pathways and regioselectivity?

Methodological Answer:

- Retrosynthesis tools: Platforms leveraging Reaxys or Pistachio databases suggest feasible routes via one-step coupling or cyclization .

- Reaction path search: ICReDD’s quantum chemical workflows predict optimal conditions (e.g., solvent, temperature) to maximize regioselectivity in pyrrole functionalization .

Q. How can contradictory spectral data (e.g., NMR shift variations) be resolved?

Methodological Answer:

- Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can detect conformational changes causing shift discrepancies.

- X-ray crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria) that may alter profiles .

- Isotopic labeling: -labeled analogs clarify carbon environments in crowded spectra .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

Q. How can retrosynthetic analysis guide the development of novel analogs with enhanced bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。